molecular formula C17H12FNO4S B4966509 2-{[1-(2-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid

2-{[1-(2-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid

Cat. No.: B4966509
M. Wt: 345.3 g/mol
InChI Key: MZLWPOIYIBODOL-UHFFFAOYSA-N
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Description

2-{[1-(2-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid is a complex organic compound with the molecular formula C17H12FNO4S . This compound features a pyrrolidine ring substituted with a fluorophenyl group and a benzoic acid moiety, making it a unique structure in the realm of organic chemistry.

Preparation Methods

The synthesis of 2-{[1-(2-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid involves multiple steps. One common method includes the reaction of 2-fluorophenylamine with maleic anhydride to form a pyrrolidine intermediate. This intermediate is then reacted with thiobenzoic acid under controlled conditions to yield the final product . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

2-{[1-(2-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid undergoes various chemical reactions, including:

Scientific Research Applications

This compound has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in biochemical assays to understand enzyme interactions and protein binding.

    Medicine: Research explores its potential as a pharmaceutical intermediate, particularly in developing anti-inflammatory and analgesic drugs.

    Industry: It finds applications in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[1-(2-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the pyrrolidine ring provides structural stability. This compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar compounds include:

    2-{[1-(2-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid: This compound has a chlorophenyl group instead of a fluorophenyl group, which may alter its reactivity and biological activity.

    2-{[1-(2-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid: The presence of a methyl group can influence its chemical properties and interactions.

    2-{[1-(2-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid: The bromophenyl group can lead to different substitution reactions compared to the fluorophenyl group.

Properties

IUPAC Name

2-[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FNO4S/c18-11-6-2-3-7-12(11)19-15(20)9-14(16(19)21)24-13-8-4-1-5-10(13)17(22)23/h1-8,14H,9H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZLWPOIYIBODOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=CC=C2F)SC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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